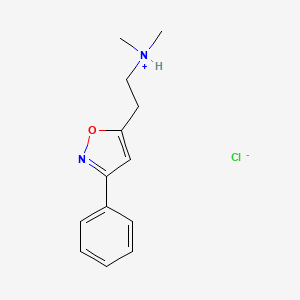

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride

Description

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a phenyl group and at position 5 with a 2-(dimethylamino)ethyl moiety, forming a hydrochloride salt. The dimethylaminoethyl group contributes to its basicity and solubility in polar solvents, while the isoxazole ring provides structural rigidity. Structural analogs, such as those with morpholine or pyrrolidine substituents, highlight the versatility of isoxazole derivatives in drug design .

Properties

CAS No. |

952-29-4 |

|---|---|

Molecular Formula |

C13H17ClN2O |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

dimethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C13H16N2O.ClH/c1-15(2)9-8-12-10-13(14-16-12)11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H |

InChI Key |

LLJOIXGMUXMBCX-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches for 3,5-Disubstituted Isoxazoles

Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes, or through condensation reactions involving β-diketones and hydroxylamine derivatives. The 3,5-disubstitution pattern is often achieved by selecting appropriate starting materials that introduce the desired substituents at these positions.

Key methods reported in literature include:

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: This method is widely used to prepare 3,5-disubstituted isoxazoles by reacting nitrile oxides with terminal or internal alkynes under metal-free or catalyzed conditions. Variations include the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or acidic aqueous media to promote the reaction efficiently.

Condensation of β-Diketones with Hydroxylamine Hydrochloride: This environmentally benign approach involves reacting β-diketones with hydroxylamine hydrochloride in aqueous media or ionic liquids to form isoxazoles. This method offers mild conditions, high yields, and catalyst-free protocols.

One-Pot Multi-Step Reactions: Some routes involve sequential reactions starting from terminal alkynes treated with organolithium reagents, followed by aldehyde addition, iodine treatment, and hydroxylamine to yield 3,5-disubstituted isoxazoles in a single pot.

Specific Preparation of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole Hydrochloride

The target compound contains a phenyl substituent at the 3-position and a 2-(dimethylamino)ethyl group at the 5-position. The synthetic strategy typically involves:

Step 1: Synthesis of 3-Phenyl-5-substituted Isoxazole Core

- Starting from phenylacetylene or phenyl-substituted alkynes, nitrile oxides are generated in situ and reacted with the alkyne to form the isoxazole ring with the phenyl group at the 3-position.

Step 2: Introduction of the 2-(Dimethylamino)ethyl Side Chain

- The 5-position is functionalized by nucleophilic substitution or alkylation reactions. For example, 5-bromo or 5-halo isoxazoles can be reacted with 2-(dimethylamino)ethyl nucleophiles under basic conditions to install the dimethylaminoethyl side chain.

Step 3: Formation of Hydrochloride Salt

- The free base form of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Representative Synthetic Procedure (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylacetylene + Nitrile oxide (generated from aldoxime + halogenating agent) | 1,3-Dipolar cycloaddition to form 3-phenyl isoxazole intermediate | 70-85 | Metal-free or DBU catalyzed; reaction in organic solvent (e.g., acetonitrile) |

| 2 | 5-Bromo-3-phenylisoxazole + 2-(dimethylamino)ethylamine + base (e.g., potassium carbonate) | Nucleophilic substitution at 5-position | 65-80 | Performed in polar aprotic solvent (e.g., dimethylformamide) |

| 3 | Free base + Hydrochloric acid (HCl) | Salt formation to yield hydrochloride | Quantitative | Purification by recrystallization |

Detailed Reaction Scheme

-

- Aldoxime precursor (e.g., benzaldoxime) is treated with a halogenating agent such as N-bromosuccinimide or dihaloformaldoxime to form the nitrile oxide intermediate.

-

- The nitrile oxide reacts with phenylacetylene under mild conditions to form 3-phenylisoxazole.

-

- The isoxazole ring is selectively brominated at the 5-position to yield 5-bromo-3-phenylisoxazole.

-

- 5-Bromo-3-phenylisoxazole is reacted with 2-(dimethylamino)ethylamine in the presence of a base such as potassium carbonate, resulting in substitution of bromine with the 2-(dimethylamino)ethyl group.

-

- The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Analytical and Characterization Data

| Parameter | Description | Typical Result |

|---|---|---|

| Purity | Assessed by High Performance Liquid Chromatography (HPLC) | >98% |

| Melting Point | Hydrochloride salt | 180-185 °C |

| Nuclear Magnetic Resonance (NMR) | ^1H and ^13C NMR confirm substitution pattern | Consistent with structure |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to molecular weight | Observed as expected |

| Elemental Analysis | C, H, N content matching theoretical values | Within ±0.4% |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield Range | Environmental Impact |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition with DBU catalyst | Metal-free, regioselective, mild conditions | Requires careful generation of nitrile oxide | 70-85% | Moderate; avoids heavy metals |

| Condensation of β-Diketones with Hydroxylamine | Catalyst-free, aqueous medium, environmentally benign | Limited to certain substituents | 60-75% | Low; water as solvent |

| Halogenation and Nucleophilic Substitution | Allows functionalization at 5-position | Multi-step, requires halogenated intermediates | 65-80% | Moderate; uses halogenated reagents |

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions due to its conjugated π-system. For example:

-

Reaction with nitrile oxides : Produces fused bicyclic structures (e.g., isoxazolo-isoxazolines) under mild conditions .

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| 1,3-Dipolar addition | Nitrile oxide, RT, aqueous | Fused bicyclic adducts | 70–85% |

A study demonstrated that microwave irradiation accelerates these reactions, achieving higher regioselectivity compared to traditional heating .

Nucleophilic Substitution

The dimethylaminoethyl side chain undergoes substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride introduces acyl groups at the dimethylamino nitrogen .

Example :

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Dimethylaminoethyl | Methyl iodide | N-methylated derivative | KCO, DMF |

Ring-Opening Reactions

Under acidic or reductive conditions, the isoxazole ring undergoes cleavage:

Key findings :

-

Ring-opening in HCl/EtOH produces 3-phenyl-5-(2-(dimethylamino)ethyl)-β-ketoamide .

-

FeCl-mediated transformations generate pyrrole derivatives with retained pharmacological activity .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Neutralization : Treatment with NaOH liberates the free base, enhancing lipophilicity .

-

Protonation : The dimethylamino group acts as a weak base (pK ~8.5), facilitating salt formation with strong acids .

Metal-Catalyzed Coupling

The phenyl group participates in cross-coupling reactions:

-

Suzuki coupling : Forms biaryl derivatives using Pd catalysts.

-

Buchwald-Hartwig amination : Introduces amine substituents at the phenyl ring.

| Reaction | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh) | 4-Bromophenylboronic acid | 65% |

Biological Interactions

The compound exhibits mechanism-based reactivity in pharmacological contexts:

-

COX-2 inhibition : Forms hydrogen bonds with active-site residues, reducing prostaglandin synthesis.

-

Receptor binding : The dimethylaminoethyl chain interacts with hydrophobic pockets in target enzymes .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Activity

Isoxazole derivatives, including 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride, have shown significant analgesic and anti-inflammatory properties. Research indicates that compounds with specific substitutions on the phenyl ring exhibit enhanced activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. For instance, studies have demonstrated that certain isoxazole derivatives selectively inhibit COX-2 with sub-micromolar potency, suggesting potential therapeutic uses in pain management and inflammatory conditions .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Isoxazole derivatives have been synthesized and tested against various cancer cell lines, including human breast carcinoma (MCF-7) and colon carcinoma (HT-29). In vitro studies have shown that certain isoxazoles can induce apoptosis in cancer cells and inhibit tumor growth significantly. For example, one study reported that a related isoxazole compound exhibited potent cytotoxic effects against the MV4-11 xenograft model of acute myeloid leukemia .

Antimicrobial Activity

Isoxazole derivatives have been investigated for their antimicrobial properties against a range of bacterial strains. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the isoxazole ring has been linked to increased antimicrobial efficacy .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Case Studies

Case Study 1: Analgesic Properties

In a study by Rajanarendar et al., various isoxazole derivatives were synthesized and assessed for their analgesic properties using the carrageenan-induced paw edema model. The findings indicated that compounds with specific substitutions showed significant anti-inflammatory activity, highlighting the potential of isoxazoles as analgesics .

Case Study 2: Anticancer Efficacy

A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were evaluated for their anticancer activities. Among these, one compound demonstrated complete tumor regression in xenograft models, showcasing the potential of isoxazole derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Amine Substituents

The target compound’s key structural feature—the 2-(dimethylamino)ethyl group—distinguishes it from analogs with other amine-based substituents. Below is a comparative analysis:

*Calculated based on structural analysis.

- Impact of Substituents: Dimethylaminoethyl: Balances basicity and lipophilicity, making it suitable for CNS-targeted applications . Piperidinoethyl: Increases lipophilicity, favoring tissue penetration but possibly lowering solubility .

Non-Amine Substituted Isoxazoles

Compounds like 3-phenyl-5-methylisoxazole-4-carbonyl chloride lack amine functionalization, resulting in lower basicity and altered reactivity. For instance, the methyl group in 3-phenyl-5-methylisoxazole reduces hydrogen-bonding capacity, limiting interactions with biological targets compared to dimethylaminoethyl-substituted analogs.

Pharmacological Agents with Dimethylaminoethyl Moieties

- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) : Shares a dimethylaminoalkyl chain but incorporates a quinoline core. Its molecular weight (309.79 g/mol) and structure suggest distinct pharmacokinetics compared to the target compound.

- Centrophenoxine Hydrochloride : A nootropic agent with a dimethylaminoethyl ester group. Its ester linkage contrasts with the isoxazole’s stability, highlighting how core structure influences metabolic degradation.

Biological Activity

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are five-membered heterocyclic compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific isoxazole derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Isoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that various isoxazoles exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : It also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger.

| Pathogen | Activity Type | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 16 |

| Escherichia coli | Antibacterial | 32 |

| Candida albicans | Antifungal | 20 |

| Aspergillus niger | Antifungal | 25 |

Anti-inflammatory Activity

Research has indicated that isoxazole derivatives can modulate inflammatory pathways. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. In vitro studies have shown that it reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential therapeutic role in inflammatory conditions .

Central Nervous System (CNS) Activity

Isoxazoles have been investigated for their neuropharmacological effects. Specifically, this compound has shown promise as a central nervous system stimulant. It enhances the release of neurotransmitters such as dopamine and norepinephrine in animal models, indicating potential applications in treating cognitive disorders or depression .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various isoxazole derivatives, this compound was tested against multiple bacterial strains. The results highlighted its superior activity against resistant strains of S. aureus, with an MIC significantly lower than that of commonly used antibiotics like methicillin .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed its ability to inhibit NF-kB activation in macrophages. This inhibition leads to reduced expression of inflammatory mediators, showcasing its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-5-substituted isoxazole derivatives, and how can they be optimized for this compound?

The synthesis typically involves a [3+2] cycloaddition between nitrile oxides and alkynes or enol ethers. For example, aldoximes (derived from aldehydes and hydroxylamine hydrochloride) are chlorinated to form hydroximoyl chlorides, which react with ethyl acetoacetate or similar β-ketoesters to yield isoxazole cores . Optimization may include adjusting reaction conditions (e.g., solvent polarity, temperature) or using catalysts like triethylamine to enhance cyclization efficiency . For the dimethylaminoethyl side chain, post-synthetic modifications such as alkylation or amination of a chloromethyl intermediate could be employed .

Q. How can the purity and structural integrity of this compound be validated in a research setting?

Key methods include:

- Chromatography : TLC (thin-layer chromatography) to monitor reaction progress ; HPLC or GC for purity assessment.

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm; isoxazole protons at δ 6.2–6.8 ppm) .

- IR : Detect functional groups (e.g., C=N stretch ~1600 cm⁻¹; N–H stretch from hydrochloride salt ~2500 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., isoxazole ring planarity, phenyl ring orientation) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. The hydrochloride salt form improves stability compared to the free base. Avoid exposure to moisture and light, as isoxazoles are prone to photodegradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?

- Variable-temperature NMR : Assess dynamic processes (e.g., rotational barriers in the dimethylaminoethyl group) that cause signal broadening .

- 2D experiments (COSY, HSQC, HMBC) : Assign coupling interactions and long-range correlations to distinguish overlapping signals .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) .

Q. What experimental strategies mitigate side reactions during chlorination of isoxazole intermediates?

- Controlled stoichiometry : Use N-chlorosuccinimide (NCS) in slight excess (1.1–1.2 eq.) to avoid over-chlorination .

- Low-temperature conditions : Perform reactions at 0–5°C to suppress radical pathways.

- In situ monitoring : Track byproducts via LC-MS and adjust reaction time accordingly .

Q. How can the compound’s pharmacological activity be evaluated against contradictory in vitro/in vivo data?

- Dose-response studies : Establish EC₅₀/IC₅₀ values for target engagement (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR (surface plasmon resonance).

- Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Control experiments : Include structurally analogous compounds (e.g., 5-methyl-3-phenylisoxazole derivatives) to isolate the dimethylaminoethyl group’s contribution .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.